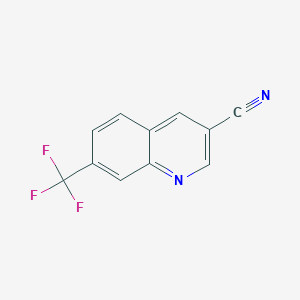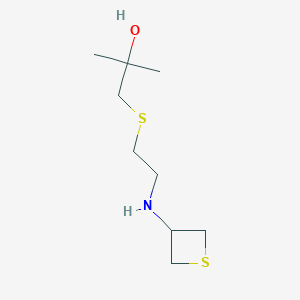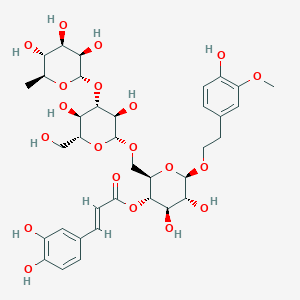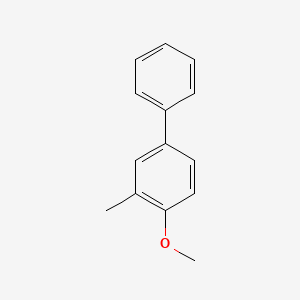
4-Methoxy-3-methylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-methylbiphenyl is an organic compound with the molecular formula C14H14O. It is a derivative of biphenyl, where a methoxy group (-OCH3) is attached to the fourth position and a methyl group (-CH3) is attached to the third position of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbiphenyl can be synthesized through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-methoxyphenylboronic acid with 3-methylbromobenzene in the presence of a palladium catalyst and a base such as cesium carbonate . The reaction is typically carried out in an inert atmosphere at room temperature.
Industrial Production Methods: Industrial production of this compound often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-3-methylbiphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic rings can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: 4-Methoxy-3-methylbenzoic acid.
Reduction: 4-Methoxy-3-methylcyclohexylbenzene.
Substitution: 4-Methoxy-3-methylbromobiphenyl.
Aplicaciones Científicas De Investigación
4-Methoxy-3-methylbiphenyl has several applications in scientific research:
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-methylbiphenyl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-Methoxybiphenyl: Similar structure but lacks the methyl group at the third position.
3-Methylbiphenyl: Similar structure but lacks the methoxy group at the fourth position.
4-Methoxy-4’-methylbiphenyl: Both methoxy and methyl groups are present but at different positions.
Uniqueness: 4-Methoxy-3-methylbiphenyl is unique due to the specific positioning of the methoxy and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its analogs .
Propiedades
Fórmula molecular |
C14H14O |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-methoxy-2-methyl-4-phenylbenzene |
InChI |
InChI=1S/C14H14O/c1-11-10-13(8-9-14(11)15-2)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clave InChI |
OFRLFBNTGXOFPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


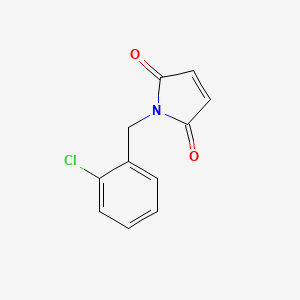
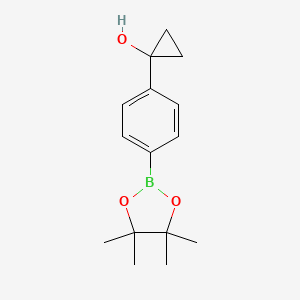
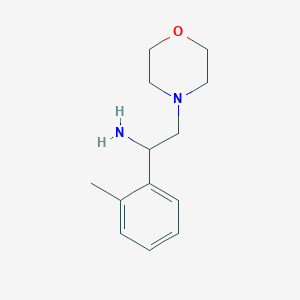
![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
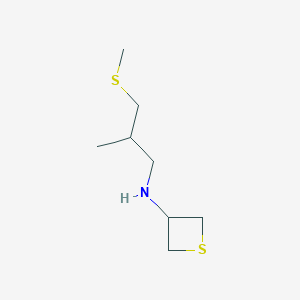
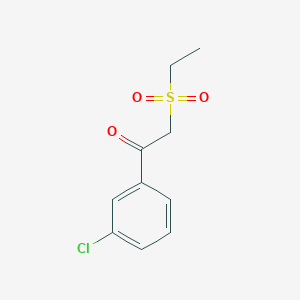


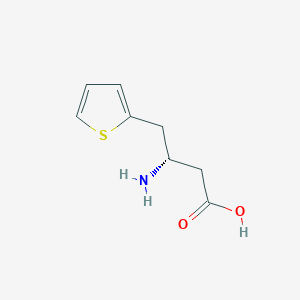
![3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13011168.png)
![(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13011180.png)
